3-(Trichloromethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-(Trichloromethyl)pyridine involves several methods. One common approach is the chlorination of pyridine. In this process, chlorine gas reacts with pyridine to introduce chlorine atoms at specific positions on the pyridine ring. The reaction can yield different chlorinated pyridine derivatives, including 3-(Trichloromethyl)pyridine as a major product .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
- Pyrrolidines Synthesis: Pyrrolidines, which demonstrate biological effects and are used in medicine and industry (e.g., dyes, agrochemical substances), can be synthesized via [3+2] cycloaddition involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, potentially through a similar protocol for analogous reactions with other 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
Applications in Pharmaceutical and Biochemical Industries
- Extraction of Pyridine-3-Carboxylic Acid: Pyridine-3-carboxylic acid, widely used in food, pharmaceutical, and biochemical industries, can be produced more efficiently through the extraction process with 1-dioctylphosphoryloctane and different diluents. This is significant for intensifying production through enzymatic conversion or biosynthesis (Kumar & Babu, 2009).
Mechanism of Action
The biological activities of 3-(Trichloromethyl)pyridine derivatives are attributed to the combination of the unique physicochemical properties of the fluorine atom (from the trichloromethyl group) and the pyridine moiety. These derivatives find applications in both agrochemicals and pharmaceuticals. For instance, fluazifop-butyl, a TFMP derivative, is used as a crop protection agent .
properties
IUPAC Name |
3-(trichloromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDKBCLEIGIEBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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